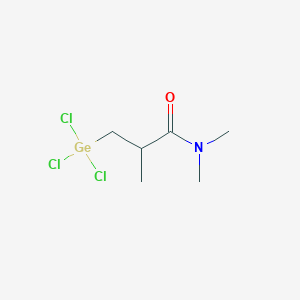![molecular formula C8H15Cl2NOS B14364566 S-[2-(Diethylamino)ethyl] dichloroethanethioate CAS No. 92513-71-8](/img/structure/B14364566.png)
S-[2-(Diethylamino)ethyl] dichloroethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-(Diethylamino)ethyl] dichloroethanethioate: is a chemical compound known for its unique structure and properties It contains a dichloroethanethioate group attached to a diethylaminoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Diethylamino)ethyl] dichloroethanethioate typically involves the reaction of diethylaminoethanol with dichloroethanethioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a specific temperature for a certain period to achieve optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: S-[2-(Diethylamino)ethyl] dichloroethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The dichloroethanethioate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-[2-(Diethylamino)ethyl] dichloroethanethioate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or other biomolecules, providing insights into their structure and function.
Medicine: The compound’s potential therapeutic applications are being explored. It may serve as a precursor for the synthesis of pharmaceutical agents or as a tool for drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of S-[2-(Diethylamino)ethyl] dichloroethanethioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved in these interactions depend on the specific context and the nature of the target molecules.
Comparison with Similar Compounds
S-(2-(Diisopropylamino)ethyl) ethanethioate: Contains a similar side chain but with different substituents.
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Shares structural similarities but has different functional groups.
Uniqueness: S-[2-(Diethylamino)ethyl] dichloroethanethioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
92513-71-8 |
|---|---|
Molecular Formula |
C8H15Cl2NOS |
Molecular Weight |
244.18 g/mol |
IUPAC Name |
S-[2-(diethylamino)ethyl] 2,2-dichloroethanethioate |
InChI |
InChI=1S/C8H15Cl2NOS/c1-3-11(4-2)5-6-13-8(12)7(9)10/h7H,3-6H2,1-2H3 |
InChI Key |
FGVYVNFNMIMBSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


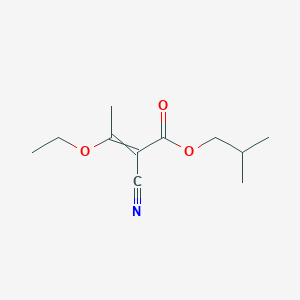
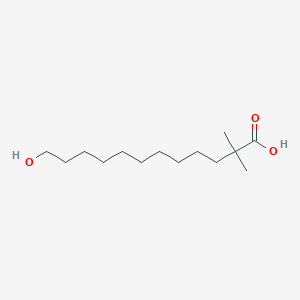
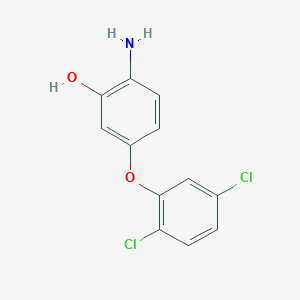
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
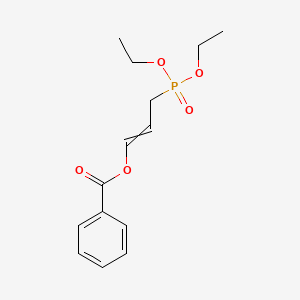
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
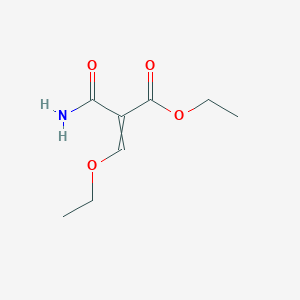

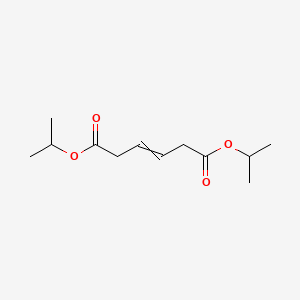
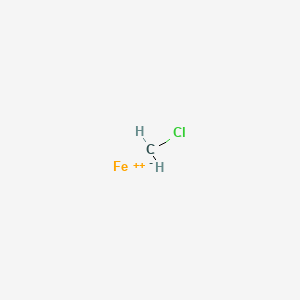
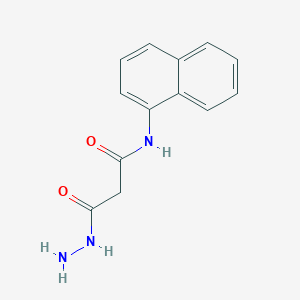
![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
